1-(4-((tétrahydro-2H-pyran-2-yl)méthyl)pipérazin-1-yl)éthan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

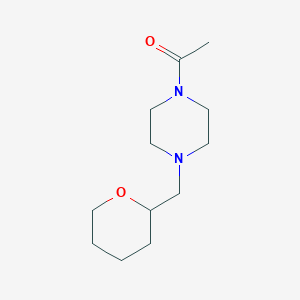

1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a tetrahydro-2H-pyran-2-ylmethyl group and an ethanone group

Applications De Recherche Scientifique

1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is utilized in cell biology research, especially in studies involving cell signaling and metabolic pathways.

Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and resins.

Mécanisme D'action

Target of Action

The primary target of the compound 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one, also known as 1-[4-(oxan-2-ylmethyl)piperazin-1-yl]ethanone, is Acid Phosphatase (APase) . APase is an enzyme that non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate .

Mode of Action

The compound interacts with its target, APase, by inhibiting its catalytic activity . This interaction results in the enhancement of the cleavage of APase, leading to increased phosphorylation of H2AX .

Biochemical Pathways

The inhibition of APase affects the production, transport, and recycling of phosphate, which is a crucial component of many biochemical pathways . The increased phosphorylation of H2AX, a variant of the histone H2A, is a key event in the cellular response to DNA damage .

Pharmacokinetics

The compound is a solid at room temperature and has a boiling point of 90-94℃/15mm . Its solubility is limited, suggesting that it may have low bioavailability .

Result of Action

The result of the compound’s action is the loss of cell viability, as observed in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . .

Méthodes De Préparation

The synthesis of 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one typically involves the following steps:

Formation of the Tetrahydro-2H-pyran-2-ylmethyl Group: This can be achieved by reacting tetrahydro-2H-pyran with a suitable alkylating agent.

Piperazine Substitution: The tetrahydro-2H-pyran-2-ylmethyl group is then introduced to the piperazine ring through a nucleophilic substitution reaction.

Ethanone Group Addition: Finally, the ethanone group is added to the piperazine ring, often through an acylation reaction using ethanoyl chloride or a similar reagent.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Comparaison Avec Des Composés Similaires

1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one can be compared with similar compounds such as:

1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar structure but lacks the piperazine ring, making it less versatile in biological applications.

Tetrahydro-4-methyl-2H-pyran-2-one:

The uniqueness of 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one lies in its combination of functional groups, which confer specific chemical and biological properties that are advantageous for various research and industrial applications.

Activité Biologique

1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and is substituted with a tetrahydro-2H-pyran group and an ethanone moiety.

Chemical Structure and Properties

Chemical Formula: C12H19N1O2

Molecular Weight: 209.29 g/mol

Boiling Point: 90–94 °C at 15 mmHg

The presence of the piperazine structure allows for various interactions with biological targets, making it a candidate for further pharmacological evaluation.

The primary target of 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one is Acid Phosphatase (APase) . The compound inhibits the catalytic activity of APase, which plays a crucial role in phosphate metabolism. This inhibition can lead to significant biochemical changes within cells, particularly affecting cell viability in cancer models.

Pharmacological Effects

Research indicates that this compound exhibits cytotoxic effects on human estrogen receptor-positive breast cancer cells. The loss of cell viability observed in these studies suggests that the compound may have potential as an anti-cancer agent.

Case Studies

- Cell Viability Assays : In vitro studies have shown that treatment with 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one resulted in decreased viability of breast cancer cell lines, indicating its potential as an anti-cancer therapeutic agent.

- Pharmacokinetic Studies : The compound's pharmacokinetic profile has been assessed, revealing favorable absorption characteristics and metabolic stability, which are critical for drug development.

Comparative Analysis

The biological activity of 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Similarity | Biological Activity | Reference |

|---|---|---|---|

| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | Lacks piperazine ring | Less versatile | |

| Tetrahydro-4-methyl-2H-pyran-2-one | Similar functional groups | Varies significantly |

Scientific Research Applications

The compound serves multiple roles in scientific research:

Chemical Synthesis : It acts as an intermediate in organic synthesis, aiding in the development of complex molecules.

Cell Biology : Utilized in studies focused on metabolic pathways and cellular signaling mechanisms.

Industrial Chemistry : Employed in the synthesis of polymers and other industrial materials due to its unique chemical properties.

Propriétés

IUPAC Name |

1-[4-(oxan-2-ylmethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(15)14-7-5-13(6-8-14)10-12-4-2-3-9-16-12/h12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPKREWOOUMEBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.